
N-(4-(dimethylamino)phenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMXAA was first discovered in the late 1990s as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice. TNF-α is a cytokine that plays a key role in the immune response to cancer, and its induction by DMXAA suggested that this compound could have anti-cancer properties. Since then, DMXAA has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy in humans.
Mécanisme D'action
The mechanism of action of DMXAA is complex and not fully understood. It is known to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. These cytokines activate the immune system and promote the destruction of cancer cells. DMXAA has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is essential for their growth and survival.
Biochemical and physiological effects:
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include induction of TNF-α and other pro-inflammatory cytokines, inhibition of angiogenesis, and activation of the immune system. DMXAA has also been shown to increase tumor oxygenation, which can enhance the effectiveness of radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is its potent anti-tumor activity in preclinical models of cancer. This makes it a valuable tool for studying the biology of cancer and evaluating the efficacy of other anti-cancer agents. However, DMXAA has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer to animals. DMXAA has also been shown to have some toxicity in humans, which limits its use in clinical trials.
Orientations Futures
There are several future directions for research on DMXAA. One area of interest is the development of more soluble analogs of DMXAA that can be administered more easily to animals and humans. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research on the use of DMXAA in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity.
Méthodes De Synthèse
DMXAA can be synthesized using a multi-step process that involves the condensation of 4-(dimethylamino)benzaldehyde with 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid, followed by acetylation of the resulting intermediate. The final product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
DMXAA has been studied extensively in preclinical models of cancer, including mouse, rat, and human xenograft models. These studies have shown that DMXAA has potent anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. DMXAA has been shown to induce tumor regression and increase survival in a variety of cancer types, including melanoma, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-22(2)13-9-7-12(8-10-13)19-17(23)11-16-18(24)21-15-6-4-3-5-14(15)20-16/h3-10,16,20H,11H2,1-2H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQXEDWJOPRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)
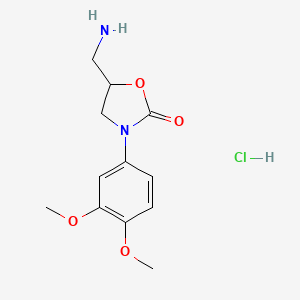
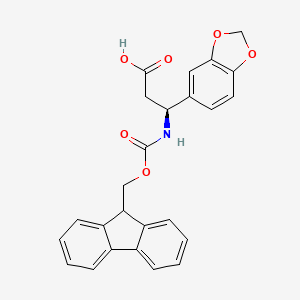
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B2786586.png)
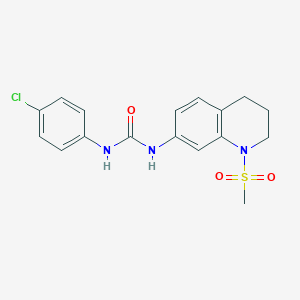
![1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2786589.png)
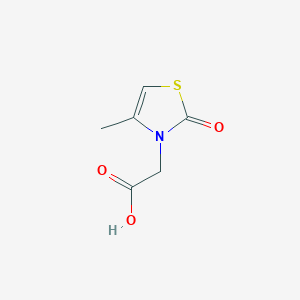
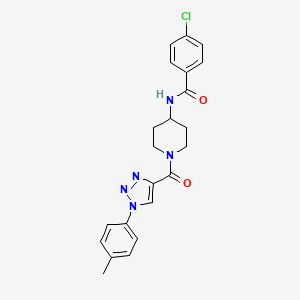
![4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2786598.png)
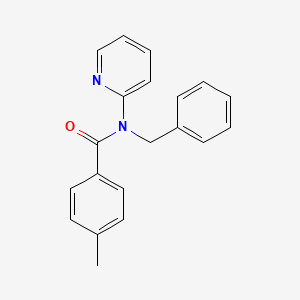
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2786601.png)
![ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2786602.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2786603.png)